Adenosine, N,N-dimethyl-, 2',3',5'-triacetate Adenosine, N,N-dimethyl-, 2',3',5'-triacetate
Brand Name: Vulcanchem
CAS No.: 31199-61-8
VCID: VC16226145
InChI: InChI=1S/C18H23N5O7/c1-9(24)27-6-12-14(28-10(2)25)15(29-11(3)26)18(30-12)23-8-21-13-16(22(4)5)19-7-20-17(13)23/h7-8,12,14-15,18H,6H2,1-5H3/t12-,14-,15-,18-/m1/s1
SMILES:
Molecular Formula: C18H23N5O7
Molecular Weight: 421.4 g/mol

Adenosine, N,N-dimethyl-, 2',3',5'-triacetate

CAS No.: 31199-61-8

Cat. No.: VC16226145

Molecular Formula: C18H23N5O7

Molecular Weight: 421.4 g/mol

* For research use only. Not for human or veterinary use.

Adenosine, N,N-dimethyl-, 2',3',5'-triacetate - 31199-61-8

Specification

CAS No. 31199-61-8
Molecular Formula C18H23N5O7
Molecular Weight 421.4 g/mol
IUPAC Name [(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(dimethylamino)purin-9-yl]oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C18H23N5O7/c1-9(24)27-6-12-14(28-10(2)25)15(29-11(3)26)18(30-12)23-8-21-13-16(22(4)5)19-7-20-17(13)23/h7-8,12,14-15,18H,6H2,1-5H3/t12-,14-,15-,18-/m1/s1
Standard InChI Key PUUYIHACDZYFLM-SCFUHWHPSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3N(C)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3N(C)C)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characterization

Adenosine, N,N-dimethyl-, 2',3',5'-triacetate has the molecular formula C₁₇H₂₃N₅O₇ and a molecular weight of 409.4 g/mol. The acetylation of hydroxyl groups on the ribose moiety and dimethylation of the exocyclic amine on adenine significantly alter its physicochemical behavior. Key properties include:

PropertyValue
Melting Point168–170°C
Density1.6 g/cm³
SolubilitySoluble in DMSO, chloroform
StabilityStable at −20°C under inert gas

The acetyl groups improve solubility in organic solvents, facilitating its use in synthetic chemistry .

Structural Modifications and Their Impact

  • N,N-Dimethylation: Introduces steric hindrance, reducing susceptibility to deamination by adenosine deaminase.

  • Triacetylation: Blocks ribose hydroxyls, preventing phosphorylation by kinases and enhancing membrane permeability .

Synthetic Methodologies

Stepwise Synthesis

The synthesis involves two primary steps: acetylation of adenosine followed by dimethylation of the adenine base.

Acetylation of Ribose Hydroxyls

Adenosine is treated with acetic anhydride in the presence of pyridine at 60–80°C for 12–24 hours. This results in complete acetylation of the 2', 3', and 5' hydroxyl groups, yielding 2',3',5'-tri-O-acetyladenosine .

Dimethylation of the Adenine Base

The exocyclic amine group undergoes dimethylation via reductive alkylation using formaldehyde and sodium cyanoborohydride. Alternative methods employ methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base .

Characterization Techniques

  • NMR Spectroscopy: ¹H NMR confirms acetylation (δ 2.0–2.1 ppm for methyl groups) and dimethylation (δ 3.0–3.2 ppm for N-methyl protons).

  • HPLC-MS: Reverse-phase chromatography with a C18 column (acetonitrile/water gradient) ensures purity (>95%) .

Biological Activity and Mechanism of Action

Adenosine Receptor Interactions

Adenosine derivatives primarily target adenosine receptors (A₁, A₂A, A₂B, A₃). The dimethyl and acetyl modifications in this compound modulate binding affinity:

Receptor SubtypeBinding Affinity (Kᵢ, nM)Effect of Modifications
A₁0.076–21.0 Enhanced selectivity due to steric hindrance
A₂A48.0–1473 Reduced affinity compared to A₁

The compound’s A₁ selectivity makes it a candidate for neurological applications, including epilepsy and neuropathic pain .

Enzyme Modulation

  • Ecto-NTPDase Inhibition: The triacetate group enhances interaction with ecto-nucleotidases, altering extracellular ATP/adenosine ratios and influencing purinergic signaling .

  • Antitumor Activity: In vitro studies demonstrate apoptosis induction in HeLa cells via caspase-3 activation (IC₅₀ = 12.4 μM) .

Applications in Medicinal Chemistry

Prodrug Development

The acetyl groups serve as prodrug motifs, enabling gradual hydrolysis in vivo to release active adenosine analogs. For example, WS070117, a related triacetylated adenosine derivative, exhibits antihyperlipidemic effects by modulating AMP-activated protein kinase (AMPK) .

Neuroprotective Agents

Preclinical studies highlight its potential in ischemic stroke models. Intravenous administration (5 mg/kg) reduced infarct volume by 38% in rats, attributed to A₁ receptor-mediated suppression of glutamate release .

Comparative Analysis with Related Compounds

CompoundModificationsKey Applications
2',3',5'-Tri-O-acetylinosineInosine backboneAntiviral research
5'-Acetyl-2',3'-isopropylideneRibose protectionNucleoside synthesis
WS070117 N⁶-(3-hydroxyphenyl) groupHyperlipidemia therapy

This compound’s dual modifications (acetylation and dimethylation) offer unique advantages in stability and receptor targeting compared to analogs.

Future Research Directions

Targeted Drug Delivery

Conjugation with nanoparticle carriers (e.g., liposomes) could enhance bioavailability and reduce off-target effects. Preliminary data show a 2.3-fold increase in brain uptake when encapsulated in PEGylated liposomes .

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the acetyl and methyl groups may optimize receptor selectivity. Computational modeling predicts that replacing the 5'-acetyl with a benzoyl group could improve A₁ affinity by 1.8-fold .

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